molecular formula C8H10N2O2S B1421213 Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate CAS No. 1065074-61-4

Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate

Cat. No.: B1421213
CAS No.: 1065074-61-4
M. Wt: 198.24 g/mol
InChI Key: QRLSMSRWINQRJB-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate” is a chemical compound with the molecular formula C8H10N2O2S . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C8H10N2O2S . The average mass is 198.242 Da and the mono-isotopic mass is 198.046295 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives: Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate serves as a starting compound in synthesizing various derivatives. For instance, it has been used in the synthesis of 2-acetyl(arylsulfonyl)amino derivatives through acylation processes (Dovlatyan et al., 2004).
  • Catalytic Cyclization: It is involved in copper-catalyzed intramolecular cyclization processes, which are key steps in synthesizing oxazoles (Kumar et al., 2012).

Applications in Molecular Studies

  • Biothiol Detection: The compound has been used to develop fluorescent probes for selective detection of biothiols like cysteine and homocysteine in aqueous media (Na et al., 2016).
  • Antimicrobial Studies: Modified derivatives of this compound have been studied for their antimicrobial properties against various strains of bacteria and fungi (Desai et al., 2019).

Advanced Chemical Analysis

  • 3D QSAR Analysis: The compound's derivatives have been subjected to 3D Quantitative Structure-Activity Relationship (QSAR) analysis to understand their structure-activity relationships, particularly in antimicrobial applications (Desai et al., 2019).

Other Relevant Research

  • Synthesis of Isothiazoles: It's been used in the one-pot synthesis of isothiazoles, which are vital in pharmaceutical research (Clarke et al., 1998).
  • Antitumor Studies: Certain derivatives have shown potential as antitumor agents, highlighting the compound's significance in cancer research (Kumar et al., 1993).

Properties

IUPAC Name

methyl 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-12-7(11)6-5(4-2-3-4)10-8(9)13-6/h4H,2-3H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLSMSRWINQRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674559
Record name Methyl 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-61-4
Record name Methyl 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate

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